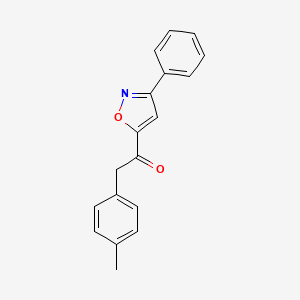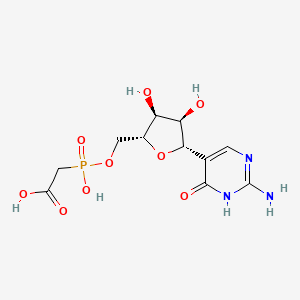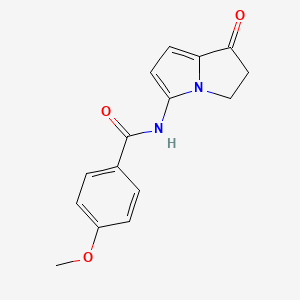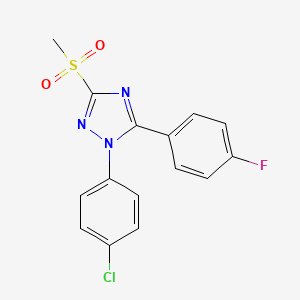
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of chlorophenyl, fluorophenyl, and methylsulfonyl groups attached to a triazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions using chlorobenzene and fluorobenzene derivatives.
Attachment of the methylsulfonyl group: This step often involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted triazoles and their derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-5-(4-methylphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole: Contains a methyl group instead of a fluorine atom, potentially altering its reactivity and biological activity.
1-(4-Fluorophenyl)-5-(4-methylphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole: Similar to the previous compound but with a fluorine atom instead of a chlorine atom, which may affect its chemical stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Propriétés
Numéro CAS |
99793-75-6 |
|---|---|
Formule moléculaire |
C15H11ClFN3O2S |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11ClFN3O2S/c1-23(21,22)15-18-14(10-2-6-12(17)7-3-10)20(19-15)13-8-4-11(16)5-9-13/h2-9H,1H3 |
Clé InChI |
KBJBRSGQEKVZTE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN(C(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


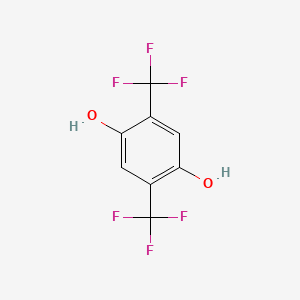

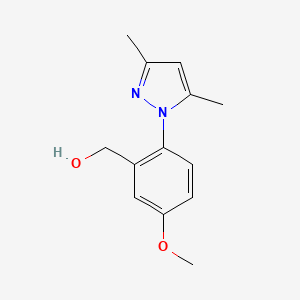


![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)

